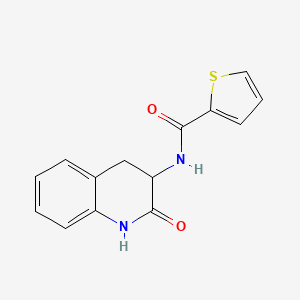![molecular formula C14H13NO4 B6077100 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid](/img/structure/B6077100.png)
4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid, also known as DIMBOA, is a natural compound found in various plants. This compound has received attention due to its potential benefits in scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid is not fully understood. However, it has been suggested that 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid exerts its effects by modulating various signaling pathways in cells. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid in lab experiments is its natural origin. This compound can be extracted from various plants, making it a readily available source for research. Additionally, 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid in lab experiments is its instability. This compound can degrade quickly, making it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid in these diseases. Another area of interest is the development of new synthesis methods for 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid. Optimizing the synthesis method could lead to higher yields and greater purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid and its effects on various signaling pathways in cells.
Métodos De Síntesis
4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid can be synthesized through the reaction of 2-acetyl-1,3-dihydro-1,3-dioxo-2H-indene and 4-aminobutanoic acid in the presence of a suitable catalyst. This method has been optimized and can be used to produce high yields of pure 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid.
Aplicaciones Científicas De Investigación
4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has been found to have various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-12(17)6-3-7-15-8-11-13(18)9-4-1-2-5-10(9)14(11)19/h1-2,4-5,8,18H,3,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBIMBDUERSRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6077035.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)
![5-benzyl-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6077044.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)
![[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6077059.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)

![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B6077081.png)

![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6077097.png)
![1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6077099.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6077118.png)
![4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6077120.png)